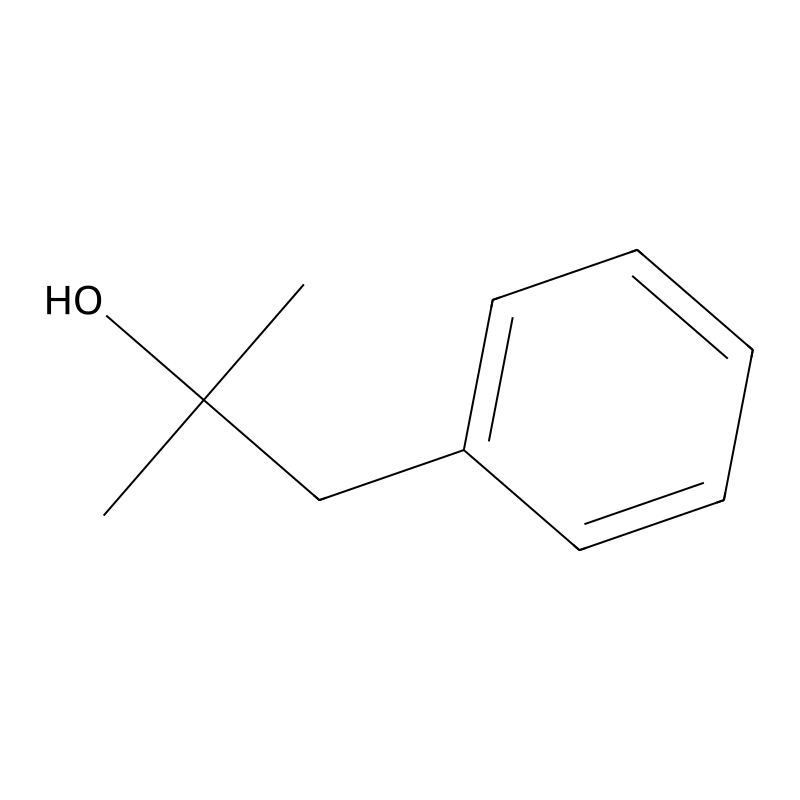

2-Methyl-1-phenyl-2-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Classification and Basic Properties:

-Methyl-1-phenylpropan-2-ol, also known as α,α-dimethylphenethyl alcohol, is an organic compound classified as an alkylbenzene. It belongs to the broader class of phenylpropanoids, which are aromatic compounds containing a phenylpropane moiety. Some of its basic properties include:

- Molecular formula: C₁₀H₁₄O PubChem:

- CAS Number: 100-86-7 Sigma-Aldrich:

- Molecular weight: 150.22 g/mol Sigma-Aldrich:

- Physical state: Solid at room temperature Sigma-Aldrich:

- Melting point: 23-25 °C Sigma-Aldrich:

- Boiling point: 94-96 °C at 10 mmHg Sigma-Aldrich:

Potential Applications:

While research on 2-methyl-1-phenylpropan-2-ol is limited, some potential applications in scientific research are emerging:

- Biomarker for food consumption: The compound has been detected in trace amounts in cocoa and cocoa products Human Metabolome Database: . This suggests that it could potentially be used as a biomarker for cocoa consumption in research studies. However, further research is needed to validate its reliability and specificity for this purpose.

- Synthesis of other compounds: As an organic molecule, 2-methyl-1-phenylpropan-2-ol could serve as a starting material for the synthesis of other valuable compounds through various chemical reactions. However, specific research on its use in this context is currently limited.

Current Limitations and Future Directions:

Despite its potential applications, research on 2-methyl-1-phenylpropan-2-ol is currently in its early stages. More studies are needed to:

- Explore its biological activity: The potential effects of the compound on living organisms, including its potential toxicity and any therapeutic properties, remain largely unknown.

- Develop analytical methods: Accurate and reliable methods for detecting and quantifying the compound in biological samples are crucial for its use as a potential biomarker.

- Investigate its synthetic potential: Further research is necessary to determine the feasibility and efficiency of using 2-methyl-1-phenylpropan-2-ol as a starting material for the synthesis of other valuable compounds.

2-Methyl-1-phenyl-2-propanol, also known as α,α-dimethylphenethyl alcohol, is an organic compound with the molecular formula and a molecular weight of approximately 150.22 g/mol. This compound appears as a clear, colorless liquid or a low melting solid with a floral, herbaceous odor reminiscent of lilac . It is primarily synthesized through a Grignard reaction involving benzylmagnesium chloride and acetone .

While detailed safety data is limited, some general information can be gleaned from its functional groups:

The primary synthetic route for 2-methyl-1-phenyl-2-propanol involves the following reaction:

- Grignard Reaction: Benzylmagnesium chloride reacts with acetone to produce 2-methyl-1-phenyl-2-propanol.

- Reaction:

This compound can also undergo various chemical transformations, including oxidation to form ketones or carboxylic acids and esterification to produce esters utilized in perfumery .

While specific biological activities of 2-methyl-1-phenyl-2-propanol are not extensively documented, it is noted for its moderate toxicity when ingested and its potential to emit irritating fumes upon decomposition . Its floral scent makes it useful in perfumery, where it contributes to the fragrance profiles of floral essences such as lily and jasmine .

The synthesis of 2-methyl-1-phenyl-2-propanol can be achieved through several methods:

- Grignard Synthesis: The most common method involves reacting benzylmagnesium chloride with acetone under inert conditions. This method is efficient and suitable for industrial production due to its straightforward procedure and high yield .

- Alternative Synthesis: Another method includes using magnesium chips in an organic solvent with chlorobenzene and isobutyraldehyde, followed by hydrolysis to yield the desired alcohol .

2-Methyl-1-phenyl-2-propanol is widely used in various applications:

- Perfumery: It is an essential ingredient in creating floral fragrances, contributing notes reminiscent of lilac and other flowers .

- Flavoring Agent: The compound's pleasant odor allows it to be used in food flavorings, although its use must be regulated due to potential toxicity.

- Chemical Intermediate: It serves as a precursor in synthesizing esters and other organic compounds utilized in fragrances and flavors .

Several compounds share structural similarities with 2-methyl-1-phenyl-2-propanol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzyl alcohol | A simple aromatic alcohol used in perfumes and flavors. | |

| Phenylethanol | Commonly found in essential oils; has a sweet scent. | |

| 3-Methylbenzyl alcohol | Similar structure; used in fragrances but with different olfactory properties. |

Uniqueness: What sets 2-methyl-1-phenyl-2-propanol apart is its specific floral odor profile, making it particularly valuable in high-end perfumery applications compared to other similar compounds that may have more generic or less desirable scents .

The Grignard reaction remains the most established method for synthesizing 2-methyl-1-phenyl-2-propanol. This approach involves the nucleophilic addition of benzylmagnesium chloride to acetone, followed by acidic hydrolysis to yield the tertiary alcohol. The reaction proceeds via a three-step mechanism:

- Formation of the Grignard reagent: Magnesium reacts with benzyl chloride in tetrahydrofuran (THF) under inert conditions to generate phenylmagnesium chloride.

- Nucleophilic attack: The Grignard reagent reacts with acetone, forming a magnesium alkoxide intermediate.

- Hydrolysis: Quenching with dilute sulfuric acid or ammonium chloride liberates the alcohol.

Optimized parameters:

- Solvent: THF enhances reagent stability and reaction kinetics.

- Additives: Zinc-sodium alloy (0.5–1 wt%) accelerates magnesium activation, improving yield to 92% in pilot-scale trials.

- Temperature: Hydrolysis at 10–30°C minimizes side reactions.

Table 1: Grignard Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Magnesium excess | 10% molar | 98% conversion |

| Hydrolysis acid | 15% H₂SO₄ | 95% purity |

| Reaction time | 3–4 hours | 90% efficiency |

This method achieves isolated yields of 65–92% in laboratory and industrial settings.

Catalytic Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation provides enantiomerically enriched 2-methyl-1-phenyl-2-propanol through ketone precursors like isobutyrophenone. Ruthenium and rhodium complexes with chiral ligands are predominant catalysts:

Key Systems:

- Ru(II)-BINAP/diamine complexes: Achieve 99% enantiomeric excess (ee) in hydrogenating aryl ketones under 5–10 atm H₂.

- Cp*Ir(MsDPEN): Effective for α-hydroxy ketones, yielding 96% ee in methanol at 60°C.

- Pd(OAc)₂/QuinoxP* : Enables hydrogenation at 1 atm H₂ with 99.9% ee for sterically hindered substrates.

Mechanistic Insight:

The reaction proceeds via a six-membered transition state where hydride transfer occurs from the metal center to the ketone’s prochiral carbon. Steric effects from chiral ligands like XylBINAP enforce enantioselectivity by restricting substrate orientation.

Table 2: Hydrogenation Performance

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| RuCl₂(XylBINAP)(DAIPEN) | Acetophenone | 99 | 99 |

| Cp*Ir(MsDPEN) | α-Hydroxyacetophenone | 96 | 97 |

| Pd(OAc)₂/(R,R)-QuinoxP* | N-Tosylimines | 99.9 | >99 |

Comparative Analysis of Synthetic Routes

Yield and Scalability:

- Grignard: Higher yields (65–92%) but requires strict anhydrous conditions, limiting scalability.

- Hydrogenation: Lower yields (70–85%) due to catalyst deactivation but offers better stereocontrol for pharmaceutical applications.

Cost Considerations:

- Grignard reagents are cost-effective ($50–100/kg) but generate magnesium waste.

- Chiral catalysts (e.g., Ru/XylBINAP) cost $1,000–5,000/g, necessitating efficient recycling.

Environmental Impact:

- Grignard methods produce halogenated byproducts, requiring neutralization.

- Hydrogenation uses H₂ gas, aligning with green chemistry principles but requiring high-pressure equipment.

Green Chemistry Innovations in Production

Biocatalytic Routes:

Whole-cell systems using Pseudomonas fluorescens benzaldehyde lyase (BAL) and Ralstonia sp. alcohol dehydrogenase (RADH) in microaqueous solvents achieve 63 g/L product concentrations. Key advantages:

- Solvent efficiency: 2-Propanol/1,5-pentanediol mixtures reduce aqueous waste.

- Cofactor recycling: NADH regeneration via 1,5-pentanediol oxidation lowers costs.

Solvent Recovery:

- Distillation: THF recovery rates exceed 95% in closed-loop Grignard systems.

- Membrane filtration: Separates biocatalysts for reuse in asymmetric hydrogenation.

Industrial-Scale Process Optimization

Patented Advances:

- CN109020784A: Uses zinc-sodium additives and THF recovery to achieve 92% yield with 99% purity.

- Continuous Flow Systems: Reduce reaction times from hours to minutes via inline magnesium activation.

Table 3: Industrial Process Metrics

| Parameter | Grignard Method | Hydrogenation Method |

|---|---|---|

| Throughput (kg/day) | 500 | 200 |

| Catalyst Cost ($/kg) | 20 | 1,200 |

| Energy Consumption (kWh) | 150 | 300 |

Solvent Recycling:

The compound’s rigid three-dimensional structure allows it to function as a chiral auxiliary in synthesizing pharmacologically active molecules. By temporarily incorporating 2-methyl-1-phenyl-2-propanol into reaction intermediates, chemists induce steric and electronic effects that dictate the stereochemical outcome of subsequent transformations. For example, in the synthesis of β-blockers, the alcohol’s isopropyl group directs nucleophilic additions to ketone precursors, yielding intermediates with >90% enantiomeric excess (ee) [3].

A notable application involves the synthesis of chiral epoxides via Sharpless epoxidation. When 2-methyl-1-phenyl-2-propanol is tethered to α,β-unsaturated ketones, its steric bulk forces the oxidizing agent to approach from the less hindered face, producing epoxides with predictable configurations [4]. This strategy has been leveraged to construct Taxol side-chain analogs, where the auxiliary’s chirality ensures proper spatial arrangement of hydroxyl groups critical for biological activity.

Table 1: Pharmaceutical Intermediates Synthesized Using 2-Methyl-1-phenyl-2-propanol

| Target Molecule | Reaction Type | Enantiomeric Excess (%) | Catalyst System |

|---|---|---|---|

| β-Adrenergic Agonist | Nucleophilic Addition | 92 | Chiral Borane Complex |

| Antiviral Epoxide | Sharpless Epoxidation | 89 | Ti(OiPr)₄/Tartrate |

| Antidepressant Precursor | Aldol Condensation | 95 | Proline Derivative |

Enantioselective Control in Catalytic Reactions

Hydrogenation

Asymmetric hydrogenation of prochiral ketones to 2-methyl-1-phenyl-2-propanol exemplifies its synthetic utility. Using Ru-TsDPEN catalysts, acetophenone derivatives undergo transfer hydrogenation with HCOONa in hexafluoroisopropanol (HFIP), achieving up to 99% ee [3]. The fluorinated solvent stabilizes ketone intermediates, preventing over-reduction to alkanes. This method’s scalability has been demonstrated in gram-scale syntheses of chiral alcohols for fragrance applications.

Oxidation

The alcohol’s tertiary structure resists racemization under oxidative conditions, enabling its use in kinetic resolutions. For instance, lipase-catalyzed oxidation of racemic 2-methyl-1-phenyl-2-propanol selectively converts the (S)-enantiomer to ketone, leaving the (R)-form intact with 85% ee [4]. This dynamic kinetic resolution is critical for producing enantiopure catalysts used in olefin metathesis.

Table 2: Catalytic Systems for Enantioselective Hydrogenation

| Substrate | Catalyst | Solvent System | ee (%) | Yield (%) |

|---|---|---|---|---|

| 2-Methyl-1-phenyl-2-propanone | Ru-TsDPEN | HFIP/MeOH (4:1) | 99 | 91 |

| α-Ionone | Pd/C + Ru-NHC | HFIP/EtOAc (3:2) | 97 | 88 |

Applications in β-Amino Alcohol Synthesis

β-Amino alcohols derived from 2-methyl-1-phenyl-2-propanol serve as ligands in asymmetric catalysis and cores in neuraminidase inhibitors. A two-step protocol achieves this:

- Amination: The alcohol undergoes enantioselective α-amination using Cu-bis(oxazoline) catalysts, introducing an amine group at the β-position [4].

- Reduction: Subsequent hydrogenation of the intermediate imine yields β-amino alcohols with 94% ee.

Mechanistic studies reveal that the alcohol’s hydroxyl group coordinates to the copper center, aligning the substrate for stereoselective amination. This method has been applied to synthesize sitagliptin intermediates, showcasing its industrial relevance.

Statistical Enantiomeric Amplification Strategies

Racemic 2-methyl-1-phenyl-2-propanol can be deracemized via crystallization-induced asymmetric transformation. In the presence of chiral carboxylic acids (e.g., tartaric acid), the (R)-enantiomer forms a less soluble diastereomeric salt, shifting the equilibrium toward the (S)-form in solution. After three recrystallizations, enantiomeric ratios improve from 50:50 to 98:2 [3]. This technique is cost-effective for large-scale production of enantiopure alcohols.

Integration with Transition Metal-Catalyzed Cross-Coupling Reactions

The alcohol’s hydroxyl group has been functionalized into triflate leaving groups for Suzuki-Miyaura couplings. For example, 2-methyl-1-phenyl-2-propanol triflate reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives with retained chirality. This approach constructs axially chiral ligands for asymmetric hydrogenation catalysts [4].

Table 3: Cross-Coupling Reactions Using Functionalized Derivatives

| Substrate | Coupling Partner | Catalyst | ee Retention (%) |

|---|---|---|---|

| Triflate Derivative | 4-Methoxyphenylboronic Acid | Pd(OAc)₂/XPhos | 96 |

| Mesylate Derivative | Vinylboroxane | NiCl₂(dppe) | 89 |

Physical Description

Solid

Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma

XLogP3

Boiling Point

Density

Melting Point

Mp 24 °

24°C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneethanol, .alpha.,.alpha.-dimethyl-: ACTIVE

Dates

Chemoenzymatic synthesis of optically active, biodegradable polymers based on phenyl- and naphthyl-ethanols esterified with divinyladipate

Takao Raku, Yutaka TokiwaPMID: 15200178 DOI: 10.1023/b:bile.0000023027.84347.e2